2-N-benzyl-5-bromopyridine-2,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

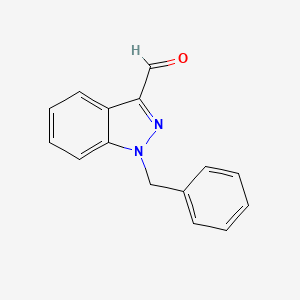

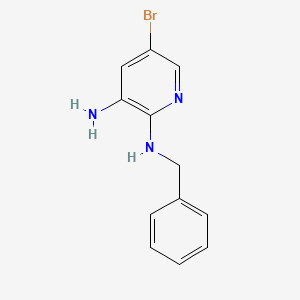

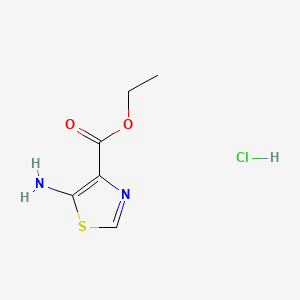

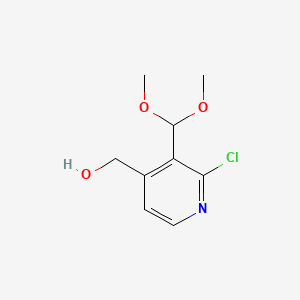

2-N-Benzyl-5-bromopyridine-2,3-diamine is a chemical compound with the CAS Number: 1215916-51-0 . It has a molecular weight of 278.15 . The IUPAC name for this compound is N2-benzyl-5-bromo-2,3-pyridinediamine .

Molecular Structure Analysis

The molecular formula of 2-N-Benzyl-5-bromopyridine-2,3-diamine is C12H12BrN3 . The InChI code for this compound is 1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) .Physical And Chemical Properties Analysis

The compound 2-N-Benzyl-5-bromopyridine-2,3-diamine has a molecular weight of 278.15 . It is recommended to be stored in a refrigerated environment .科学的研究の応用

Biologically Active Molecules

2-N-benzyl-5-bromopyridine-2,3-diamine serves as a precursor in the synthesis of biologically active molecules. Its structure, featuring bromine and amine functional groups, allows for versatile reactivity, making it suitable for constructing complex organic compounds that can exhibit a range of biological activities .

Ligands for Catalysts

This compound is utilized in the development of ligands for catalysts. The presence of nitrogen atoms makes it an excellent candidate for coordinating with metal centers, which is a critical aspect in the design of catalysts for various chemical reactions, including cross-coupling reactions .

Photosensitizers

In the field of photodynamic therapy and solar energy conversion, 2-N-benzyl-5-bromopyridine-2,3-diamine can be used to synthesize photosensitizers. These are compounds that absorb light and transfer energy or electrons to initiate a chemical reaction .

Viologens

The bromine and amine groups in 2-N-benzyl-5-bromopyridine-2,3-diamine are conducive to the synthesis of viologens. Viologens are quaternary ammonium compounds that have applications in electrochromic devices, herbicides, and more .

Supramolecular Architectures

This compound is also a building block for supramolecular architectures. Its ability to form multiple bonds and interact through non-covalent interactions makes it a valuable component in the construction of complex molecular assemblies .

Chemical Synthesis

2-N-benzyl-5-bromopyridine-2,3-diamine is a versatile intermediate in chemical synthesis. It is used to create a variety of heterocyclic compounds, which are rings containing at least one atom other than carbon and are prevalent in many pharmaceuticals .

Chromatography

In analytical chemistry, particularly in chromatography, this compound can be used as a standard or a derivative to aid in the separation and analysis of mixtures by exploiting its unique chemical properties .

Analytical Research

Lastly, 2-N-benzyl-5-bromopyridine-2,3-diamine finds its application in analytical research. Researchers can use it to develop new analytical methods or improve existing ones, particularly in the identification and quantification of complex organic compounds .

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Diamino-5-bromopyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-N-benzyl-5-bromopyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPNJRHVYRAKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-benzyl-5-bromopyridine-2,3-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

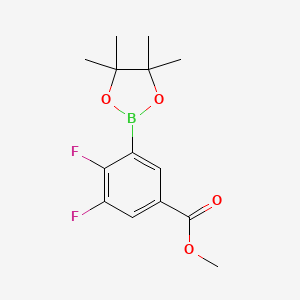

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)